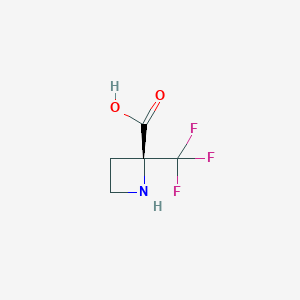

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-

CAS No.:

Cat. No.: VC13807437

Molecular Formula: C5H6F3NO2

Molecular Weight: 169.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6F3NO2 |

|---|---|

| Molecular Weight | 169.10 g/mol |

| IUPAC Name | (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H6F3NO2/c6-5(7,8)4(3(10)11)1-2-9-4/h9H,1-2H2,(H,10,11)/t4-/m0/s1 |

| Standard InChI Key | KBQYIZWRARDRKI-BYPYZUCNSA-N |

| Isomeric SMILES | C1CN[C@@]1(C(=O)O)C(F)(F)F |

| SMILES | C1CNC1(C(=O)O)C(F)(F)F |

| Canonical SMILES | C1CNC1(C(=O)O)C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 2-azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- consists of a four-membered azetidine ring fused to a carboxylic acid group at position 1 and a trifluoromethyl (-CF) group at position 2. The (2S) stereochemistry introduces chirality, which is critical for interactions with biological targets. The SMILES notation confirms the spatial arrangement, while the InChIKey provides a unique identifier for computational studies .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 169.10 g/mol |

| SMILES | |

| InChIKey | LIIQGGQFRCUFCZ-VKHMYHEASA-N |

Electronic and Steric Effects

The trifluoromethyl group exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the azetidine ring and increasing its susceptibility to nucleophilic attack. Concurrently, the -CF group introduces steric bulk, which may hinder certain reactions or stabilize transition states in catalytic processes. The carboxylic acid moiety enhances solubility in polar solvents, with a predicted pKa influenced by adjacent electronegative groups, though experimental data remain unavailable .

Synthesis and Stereochemical Control

Cyclization Strategies

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The azetidine ring undergoes regioselective ring-opening with nucleophiles such as water, alcohols, or amines. For instance, treatment with aqueous HCl may cleave the C-N bond adjacent to the -CF group, yielding a γ-amino acid derivative. The electron-withdrawing effect of -CF accelerates this process compared to unsubstituted azetidines.

Substitution at the Carboxylic Acid

The carboxylic acid group participates in standard derivatizations:

-

Esterification: Reaction with methanol/H yields the methyl ester, enhancing lipophilicity.

-

Amide Formation: Coupling with amines via EDC/HOBt generates amides, useful in peptidomimetics.

Analytical Characterization

Collision Cross-Section (CCS) Data

Ion mobility spectrometry predicts CCS values for various adducts, aiding in mass spectrometric identification :

Table 2: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 126.05251 | 132.6 |

| [M+Na] | 148.03445 | 136.2 |

| [M+NH4] | 143.07906 | 134.9 |

Challenges and Future Directions

Synthetic Accessibility

Scalable synthesis of enantiopure material remains a barrier. Future work could explore biocatalytic approaches using engineered imine reductases for asymmetric ring closure.

Biological Screening

High-throughput screening against kinase and GPCR panels is warranted to identify lead structures. Computational docking studies using the InChIKey-derived 3D model may prioritize targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume